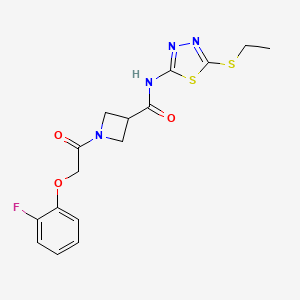

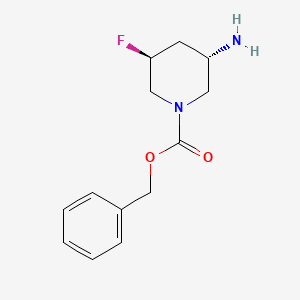

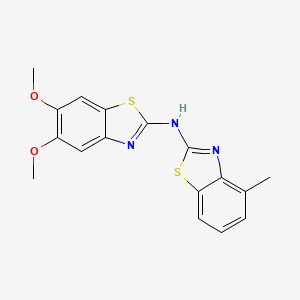

![molecular formula C8H15I2NO2 B2496372 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide CAS No. 474650-05-0](/img/structure/B2496372.png)

4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Spirocyclic compounds, including derivatives close to the target molecule, are synthesized through various innovative methods. For example, the synthesis of perhydro-1,3-dioxa-6-azocines showcases the typical approach to constructing spirocyclic frameworks, involving reactions of azaspiro compounds with epoxides, confirmed via spectroscopy methods (Kukharev, 1995). Similarly, the creation of 1,4-Dioxaspiro[4.5]decan-8-one from tetraoxadispiro compounds through selective deketalization, optimizing yields via acidic catalysis, illustrates another pathway (Zhang Feng-bao, 2006).

Molecular Structure Analysis

The structural elucidation of spirocyclic compounds like 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane provides insight into the typical spirocyclic backbone, showing a cyclohexyl chair conformation and chiral properties through crystallographic analysis (W. Wen, 2002). This detailed structural information is critical for understanding the physical and chemical behavior of these molecules.

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, the iodine-promoted ring closure of allylaminocyclohexanone derivatives to form 1-azaspiro[4.5]decanes reveals the potential for constructing complex spirocyclic structures through halogen-induced cyclization (Faïza Diaba et al., 2007). Additionally, the photomediated spirocyclization of N-benzyl propiolamide with N-iodosuccinimide, forming azaspiro[4.5]deca-6,9-diene-3,8-dione, exemplifies green chemistry approaches to spirocyclic construction (Man Yang et al., 2022).

Physical Properties Analysis

The physical properties of spirocyclic compounds are closely tied to their molecular structure. For example, the analysis of 1,4-dioxa-8-azaspiro[4.5]decane's mass spectrum provides insights into the stability and fragmentation patterns, critical for understanding its behavior under various conditions (W. Solomons, 1982).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide plays a pivotal role in the synthesis and structural elucidation of various organic compounds. For instance, the synthesis of spiro compounds, such as spiro-DAMP, demonstrates its utility in creating rigid dioxolane rings, contributing to the study of antimuscarinic agents. These compounds are analyzed for their structural properties, comparing the spatial orientations of substituents and evaluating conformational differences, which are essential for understanding their biochemical interactions and potential therapeutic applications (Sabatino et al., 1994).

Environmental and Material Science Applications

In environmental science, the study of iodine to calcium ratios in marine carbonate as a paleo-redox proxy during oceanic anoxic events illustrates the broader applicability of iodine chemistry. This research provides insights into ancient climatic warming and ocean chemistry, emphasizing the redox-sensitive nature of iodine and its incorporation into carbonate structures (Lu et al., 2010). Additionally, iodine chemistry is vital in understanding the dynamics of deep anoxic basins and the Mediterranean Sea's overlying waters, highlighting the role of iodate and iodide in redox processes (Ullman et al., 1990).

Advanced Organic Synthesis

Research in organic synthesis reveals the versatility of 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide in creating complex molecular structures. For example, the synthesis of chiral spiroacetals from carbohydrates showcases the compound's role in generating spirocyclization reactions, essential for producing compounds with potential pharmaceutical applications (Martín et al., 1995). Furthermore, the development of azaspiro[4.5]trienones through tandem Ugi four-component condensation and iodine-mediated ipso-iodocyclization underscores the compound's significance in constructing pharmaceutically relevant structures in an atom-economical process (Yugandhar & Srivastava, 2015).

Eigenschaften

IUPAC Name |

4-(iodomethyl)-2,8-dioxa-5-azoniaspiro[4.5]decane;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15INO2.HI/c9-5-8-6-12-7-10(8)1-3-11-4-2-10;/h8H,1-7H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKKYWLNCYHMTC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[N+]12COCC2CI.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15I2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

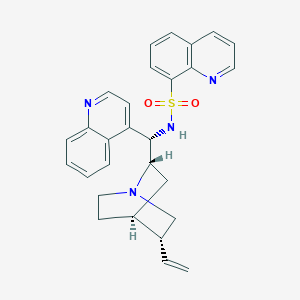

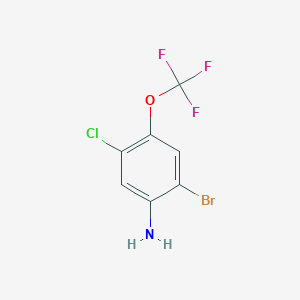

![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)

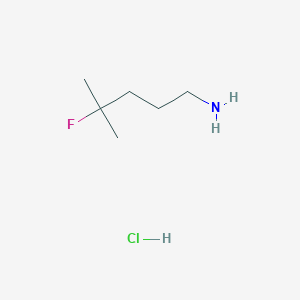

![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

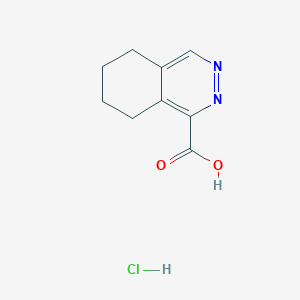

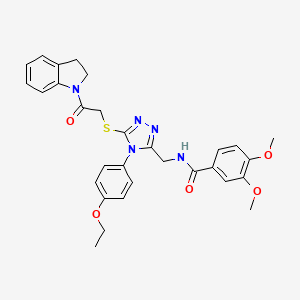

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)